molecular formula C11H15ClN2O B3050521 4-Methoxytryptamine hydrochloride CAS No. 26579-75-9

4-Methoxytryptamine hydrochloride

Cat. No. B3050521
CAS RN: 26579-75-9
M. Wt: 226.7 g/mol
InChI Key: ITEWSUFLHSFXSI-UHFFFAOYSA-N
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Description

4-Methoxytryptamine hydrochloride is a derivative of tryptamine . Tryptamines are known to be a broad class of classical or serotonergic hallucinogens . They are capable of producing profound changes in sensory perception, mood, and thought in humans .


Molecular Structure Analysis

Tryptamines share their core structure with the neurotransmitter serotonin, also named 5-hydroxytryptamine (5-HT) . The molecular structure of 4-Methoxytryptamine hydrochloride and its mechanism of action present similarities with serotonin .

Scientific Research Applications

Genotoxic Evaluation

4-Methoxytryptamine hydrochloride has been evaluated in various scientific studies focusing on its genotoxic activity. For example, a study on indorenate (5-Methoxytryptamine, beta-methylcarboxylate hydrochloride), a serotonin derivative, investigated its genotoxic effects. This research used mouse bone marrow and human lymphocyte culture assays, focusing on chromosomal aberrations and sister-chromatid exchanges. Results indicated that indorenate is non-genotoxic in these tests (Madrigal-Bujaidar & Rosas-Planaguma, 1989).

Neurotransmitter Research

The compound shows structural similarities to the endogenous neurotransmitter serotonin, affecting emotional, motoric, and cognitive functions. Studies on variants like 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) provide insights into the biotransformation and metabolic pathways of such substances, which are crucial for understanding their effects on the human body (Bruni et al., 2018).

Biosynthesis in Pineal Gland

Research into 5-Methoxytryptamine, a similar compound, demonstrates its synthesis in the pineal gland and its potential as an agonist of presynaptic 5-hydroxytryptamine autoreceptors modulating serotonin release. This study used high-pressure liquid chromatography for measurement and demonstrated a day-night rhythmicity in the amount of 5-methoxytryptamine in the pineal gland (Galzin et al., 1988).

Cognitive Enhancement Studies

Compounds like RS 67333, a 5-HT4 receptor agonist structurally related to 4-Methoxytryptamine, have been studied for their potential to enhance cognitive processes. These studies explore how such compounds could be valuable in treating cognitive disorders related to aging or neurodegenerative conditions (Lamirault & Simon, 2001).

Characterization of Tryptamine Derivatives

A comprehensive analytical characterization of N,N-dialkylated tryptamines, including those structurally similar to 4-Methoxytryptamine, provides essential data for understanding the clinical and non-clinical uses of these substances. This research includes the synthesis, biological evaluation, and spectral data analysis of these compounds (Brandt et al., 2017).

Receptor Interaction Studies

Studies on 5-hydroxytryptamine receptors, including those interacting with compounds similar to 4-Methoxytryptamine, provide insights into the roles of these receptors in various biological processes. This research contributes to a deeper understanding of neurotransmitter functions and their modulation (Bertrand et al., 2000).

Safety And Hazards

The safety data sheet for 5-Methoxytryptamine indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to note that safety measures should be taken when handling this compound .

Future Directions

Our understanding of tryptamines is poor due to the lack of data globally . There are few published data on the many new compounds, their mechanisms of action, onset and duration of action, toxicity, signs and symptoms of intoxication, and analytical methods to identify tryptamines and their metabolites . Therefore, future research is needed to better understand the properties and effects of 4-Methoxytryptamine hydrochloride.

properties

IUPAC Name

2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEWSUFLHSFXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949426
Record name 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxytryptamine hydrochloride

CAS RN

26579-75-9, 74217-56-4
Record name 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DB Repke, WJ Ferguson - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
A number of tetrahydro‐β‐carbolines were prepared with oxygen substituents at C‐5. This class of compounds represents a hybrid between two naturally occurring groups of …
Number of citations: 42 onlinelibrary.wiley.com
S Butini, S Gemma, G Campiani… - Journal of medicinal …, 2009 - ACS Publications
… To a solution of 4-methoxytryptamine hydrochloride (445.0 mg, 1.97 mmol) in water (50.0 mL) glyoxylic acid monohydrate (181.2 mg, 1.97 mmol) was added and the mixture was stirred …
Number of citations: 101 pubs.acs.org

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